N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
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Overview
Description
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic organic compound It is characterized by its unique structure, which includes a cyclopenta[d]thiazole ring and a triazolo[4,3-b]pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the cyclopenta[d]thiazole ring through cyclization reactions.
- Construction of the triazolo[4,3-b]pyridazine moiety via condensation reactions.
- Coupling of the two fragments to form the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Examples include N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide and N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide .
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide: can be compared with other compounds containing cyclopenta[d]thiazole or triazolo[4,3-b]pyridazine moieties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyclopenta[d]thiazole and triazolo[4,3-b]pyridazine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H18N6O2S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C16H18N6O2S/c1-24-15-9-8-13-20-19-12(22(13)21-15)6-3-7-14(23)18-16-17-10-4-2-5-11(10)25-16/h8-9H,2-7H2,1H3,(H,17,18,23) |
InChI Key |
QKTKDJKWFZUFNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NC3=NC4=C(S3)CCC4)C=C1 |
Origin of Product |
United States |
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